molecular formula C₂₄H₂₇D₅N₂O₄ B1164030 Trandolapril-d5 Diketopiperazine

Trandolapril-d5 Diketopiperazine

Número de catálogo: B1164030
Peso molecular: 417.55
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Trandolapril-d5 Diketopiperazine is a deuterium-labeled, isotopically stable analogue of a key metabolite of Trandolapril, a well-established angiotensin-converting enzyme (ACE) inhibitor used to treat hypertension and heart failure . As a labeled internal standard, this compound is essential for quantitative bioanalytical methods such as LC-MS/MS, enabling precise and accurate measurement of Trandolapril and its metabolites in complex biological matrices like plasma and urine during pharmacokinetic and metabolism studies . The incorporation of five deuterium atoms (d5) at the 2-phenylethyl moiety provides a significant mass shift from the non-labeled compound, minimizing analytical interference and ensuring reliable results . Researchers value this metabolite because it helps elucidate the metabolic pathway of Trandolapril, which is a prodrug that undergoes hydrolysis in the liver to its active diacid form, trandolaprilat, with diketopiperazine formation being a subsequent metabolic step . The main applications of Trandolapril-d5 Diketopiperazine include use as a critical reagent in pharmaceutical research and development for method validation, drug metabolism and pharmacokinetics (DMPK) investigations, and stability studies . Its use extends to clinical research aimed at understanding the long-term cardiovascular benefits of ACE inhibition, including survival after myocardial infarction and slowing the progression of renal disease . This product is intended for use by qualified researchers in a laboratory setting only. It is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Propiedades

Fórmula molecular

C₂₄H₂₇D₅N₂O₄

Peso molecular

417.55

Sinónimos

αS,3S,5aS,9aR,10aS)-Decahydro-3-methyl-1,4-dioxo-α-(2-phenylethyl-d5)pyrazino[1,2-a]indole-2(1H)-acetic Acid Ethyl Ester;  RU 46178-d5; 

Origen del producto

United States

Comparación Con Compuestos Similares

Monocyclic vs. Bicyclic Diketopiperazines

  • Trandolapril-d5 Diketopiperazine: Contains a bicyclic diketopiperazine core fused with a pyrrolo-pyrazine system. This rigid structure may limit interactions with biological targets due to steric hindrance, similar to compound 7 in , which exhibited reduced neuroprotective efficacy compared to monocyclic analogs .
  • Brevianamide Derivatives: Monocyclic DKPs like brevianamide W and Q (isolated from Aspergillus versicolor) demonstrate moderate antioxidant activity (46–61% DPPH scavenging at 13.9 μM) due to their simpler, more flexible structures .
  • Indole Diketopiperazines: Compounds such as cyclo(His-Ala) and cyclo(His-Gly) feature monocyclic DKPs with indole or imidazole side chains, enabling conformational adaptability for enhanced receptor binding .

Structural Impact on Activity :

  • Bicyclic DKPs (e.g., Trandolapril-d5) are less suited for interactions requiring conformational flexibility, whereas monocyclic DKPs (e.g., brevianamides) exhibit better bioavailability and target engagement .

Heterocyclic and Aromatic Substituents

  • FSHR Agonists: Heterocyclic DKP substituents (e.g., biaryl groups) in follicle-stimulating hormone receptor (FSHR) agonists achieve nanomolar potency in cAMP assays, highlighting the role of side chains in receptor activation .
  • Epipolythiodiketopiperazines (ETPs) : Natural products like chaetocin A feature disulfide bridges and indole side chains, which confer potent antifungal and cytotoxic activities via redox cycling .

Key Comparison :

  • Side chain diversity directly influences target specificity. While Trandolapril-d5’s phenyl group may drive off-target effects, FSHR agonists and ETPs leverage heterocycles for precise biological activity .

Neuroprotection vs. Metabolic Effects

  • Trandolapril-d5 Diketopiperazine : Associated with obesity development in murine models, possibly through gut microbiome modulation .
  • Neuroprotective DKPs: Monocyclic DKPs like cyclo-L-prolylglycinylmethyl exhibit nootropic and anxiolytic activities by enhancing interactions with neuronal receptors, absent in rigid bicyclic analogs .
  • Antimicrobial DKPs : Brevianamide K and diketopiperazine V show moderate antibacterial activity (MIC: 12.5–75 µg/ml), whereas indole DKPs from Streptomyces spp. target fungal pathogens .

Thermodynamic Stability and Spectroscopic Profiles

  • Trandolapril-d5 Diketopiperazine : The rigid bicyclic system likely stabilizes the diketopiperazine ring, reducing susceptibility to enzymatic degradation compared to linear peptides .
  • Oxazolone vs. Diketopiperazine Formation : In peptides like HA and HP, steric hindrance from side chains (e.g., histidine) dictates whether oxazolone or DKP structures dominate. Trandolapril-d5’s bicyclic core may favor DKP stability, analogous to HP b²⁺ ions, which exclusively form DKPs due to proline-induced cis isomerization .

Spectroscopic Evidence :

  • IRMPD spectra of DKPs show characteristic stretches at 1620–1750 cm⁻¹ (protonated amide C=O), absent in oxazolones. Trandolapril-d5’s structure aligns with these DKP-specific signatures .

Q & A

Basic: What validated methodologies are recommended for synthesizing and characterizing Trandolapril-d5 Diketopiperazine?

Answer:

  • Synthesis : Use deuterated precursors (e.g., Trandolapril-d5 Benzyl Ester) in cyclization reactions under controlled pH and temperature to form the diketopiperazine ring. Ensure deuterium retention by optimizing reaction conditions (e.g., anhydrous solvents, inert atmosphere) .
  • Purification : Employ preparative HPLC with reverse-phase C18 columns and deuterated solvent systems to isolate the compound while minimizing isotopic exchange .
  • Characterization : Confirm structure via tandem mass spectrometry (LC-MS/MS) to verify deuterium incorporation and 2D NMR (¹H-¹³C HSQC) to resolve stereochemistry. Compare IR spectra with non-deuterated analogs to identify shifts in C=O stretching modes (~1660 cm⁻¹ and ~1590 cm⁻¹) .

Advanced: How can crystallographic studies resolve contradictions in enzyme-Trandolapril-d5 Diketopiperazine adduct formation?

Answer:

  • Experimental Design : Co-crystallize Trandolapril-d5 Diketopiperazine with target enzymes (e.g., PLP-dependent lyases) under varied pH (6–8) and temperature (25–41°C) to mimic physiological and crystallization conditions. Monitor adduct formation via in situ X-ray diffraction .
  • Data Interpretation : Use density functional theory (DFT) to model deuterium’s isotopic effects on hydrogen bonding and compare with crystallographic electron density maps. Resolve clashes (e.g., Arg 23 blocking active sites) by analyzing side-chain flexibility in superimposed PDB structures (e.g., 3GSB, 6CBL) .
  • Validation : Cross-reference with HDX-MS to confirm deuterium retention in adducts and rule out artifactual cycloserine degradation .

Basic: What biological screening approaches are suitable for assessing Trandolapril-d5 Diketopiperazine’s neuroprotective activity?

Answer:

  • In Vitro Models : Use SH-SY5Y neuronal cells exposed to oxidative stress (H₂O₂ or rotenone). Measure cell viability via MTT assays and compare IC₅₀ values with non-deuterated analogs to assess isotopic effects .
  • Mechanistic Studies : Evaluate inhibition of PDE5 or acetylcholinesterase via fluorometric assays, noting deuterium’s impact on binding kinetics using surface plasmon resonance (SPR) .
  • In Vivo Validation : Administer deuterated/non-deuterated compounds in zebrafish models of neurodegeneration. Quantify behavioral outcomes (e.g., locomotor activity) and biomarker levels (e.g., β-amyloid) via LC-MS .

Advanced: How can conflicting stability data for Trandolapril-d5 Diketopiperazine under varying conditions be reconciled?

Answer:

  • Degradation Pathways : Perform forced degradation studies (UPLC-DAD/MS) under hydrolytic (pH 1–13), thermal (40–80°C), and oxidative (H₂O₂) stress. Identify major products (e.g., diketopiperazine acid vs. ester) and compare degradation kinetics with non-deuterated analogs .
  • Kinetic Modeling : Apply Arrhenius equations to predict shelf-life at 25°C, incorporating deuterium’s isotopic slowing effect on hydrolysis. Validate via accelerated stability testing (40°C/75% RH) .
  • Contradiction Resolution : Use quantum mechanical calculations (e.g., Gaussian) to model deuterium’s impact on transition states in cyclization/hydrolysis pathways .

Advanced: What computational strategies predict Trandolapril-d5 Diketopiperazine’s interactions with pharmacologically relevant receptors?

Answer:

  • Docking Studies : Use AutoDock Vina to simulate binding to integrins (e.g., αvβ3) or PDE5. Parameterize force fields to account for deuterium’s reduced vibrational entropy and van der Waals radii .
  • MD Simulations : Run 100-ns simulations in explicit solvent (TIP3P water) to assess deuterium’s effect on binding pocket flexibility. Compare RMSD/RMSF profiles with non-deuterated analogs .
  • Machine Learning : Train QSAR models on diketopiperazine bioactivity datasets (e.g., ChEMBL) to predict deuterium’s impact on IC₅₀ values. Validate with experimental IC₅₀ data from PDE5 inhibition assays .

Basic: How should researchers design assays to evaluate Trandolapril-d5 Diketopiperazine’s antimicrobial potential?

Answer:

  • Strain Selection : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Include controls for membrane disruption (e.g., propidium iodide uptake) .
  • Mechanistic Profiling : Perform time-kill assays and synergy studies with β-lactams. Use TEM to visualize cell wall alterations post-treatment .
  • Resistance Monitoring : Serial passage isolates in sub-MIC concentrations. Screen for mutations via whole-genome sequencing and compare with non-deuterated analogs .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.